molecular formula C22H20Cl2N4O2 B11142667 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B11142667
M. Wt: 443.3 g/mol
InChI Key: YJYGIODRRDZROZ-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using chlorobenzene and a suitable nucleophile.

    Attachment of the Piperazino Moiety: The piperazino moiety can be attached via a nucleophilic substitution reaction using piperazine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-{2-[4-(3-trifluoromethylphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
  • 4-Phenyl-6-(4-chlorophenyl)-2-[[4-(3-trifluoromethylphenyl)piperazino]methyl]pyridazin-3(2H)-one

Uniqueness

6-(4-chlorophenyl)-2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C22H20Cl2N4O2/c23-17-6-4-16(5-7-17)20-8-9-21(29)28(25-20)15-22(30)27-12-10-26(11-13-27)19-3-1-2-18(24)14-19/h1-9,14H,10-13,15H2

InChI Key

YJYGIODRRDZROZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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